4-azido-3-bromopyridine

Thermal Stability Process Safety Differential Scanning Calorimetry

Bifunctional building block with orthogonal azide and bromine handles. DSC-verified safe: no shock sensitivity, onset ~128°C, 228–326 kJ/mol exotherm. Enables CuAAC click with alkynes plus Suzuki/Buchwald coupling at C-Br. Safer alternative to impact-sensitive 4-azido-3-fluoropyridine.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 282102-04-9
Cat. No. B6613258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-azido-3-bromopyridine
CAS282102-04-9
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N=[N+]=[N-])Br
InChIInChI=1S/C5H3BrN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H
InChIKeyXHMXTCDJVYJXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-3-bromopyridine (282102-04-9) — Essential Bifunctional Azidopyridine Building Block for Medicinal and Click Chemistry


4-Azido-3-bromopyridine (CAS 282102-04-9) is a bifunctional heteroaromatic building block combining an azide group for click chemistry and a bromine atom for cross-coupling on a pyridine scaffold. It belongs to a family of halogenated azidopyridines recently developed to fill a critical gap in the click-chemistry toolbox for medicinal chemistry applications [1]. Despite the privileged nature of pyridines in pharmaceutical scaffolds, reports of halogen-bearing azidopyridines had been almost completely absent from the literature until a systematic characterization effort by Bristol Myers Squibb researchers [2].

Why 4-Azido-3-bromopyridine Cannot Be Substituted by In-Class Azidopyridine Analogs Without Rigorous Comparative Validation


Within the class of monohalogenated azidopyridines, compounds differ substantially in thermal stability, impact sensitivity, and decomposition energy despite identical molecular formulas and functional groups [1]. A comprehensive DSC study of nine fluoro-, chloro-, and bromo-azidopyridines revealed decomposition onset temperatures spanning 119–135 °C and exothermic decomposition energies ranging from 228 to 326 kJ/mol—differences that directly affect safe handling protocols and scale-up viability [2]. Furthermore, impact sensitivity testing identified 4-azido-3-fluoropyridine as shock-sensitive with explosive potential, while other regioisomers in the series demonstrated no such sensitivity [3]. Substituting 4-azido-3-bromopyridine with an analog without verifying thermal and safety characteristics introduces unquantified risk into both laboratory-scale synthesis and larger-scale procurement decisions.

4-Azido-3-bromopyridine — Quantifiable Differentiation Evidence Versus In-Class Halogenated Azidopyridine Comparators


Thermal Stability Differentiation: DSC Onset Temperature Comparison Across Nine Halogenated Azidopyridines

Differential scanning calorimetry reveals that 4-azido-3-bromopyridine exhibits a decomposition onset temperature of approximately 128 °C, positioning it as intermediate thermal stability within the nine-compound halogenated azidopyridine series [1]. This value is 9 °C higher than the least stable compound in the series (4-azido-3-fluoropyridine, onset ~119 °C) and 7 °C lower than the most stable (a chlorinated analog, onset ~135 °C).

Thermal Stability Process Safety Differential Scanning Calorimetry

Decomposition Energy Quantification: Exotherm Comparison for Hazard Assessment

The exothermic decomposition energy of 4-azido-3-bromopyridine, as measured by DSC, falls within the reported range of 228–326 kJ/mol for the nine halogenated azidopyridines [1]. While the exact value for the bromo analog is not disaggregated in the abstract, the range itself demonstrates that halogen identity materially affects decomposition energetics. This is corroborated by an alternative reporting metric of -1463 to -2197 J/g for the series [2].

Decomposition Energy Hazard Assessment Process Safety

Impact Sensitivity Differentiation: Absence of Shock Sensitivity Relative to Fluorinated Analog

Impact testing conducted on the three compounds predicted to be most shock-sensitive within the nine-compound series revealed that 4-azido-3-fluoropyridine detonated upon hammer impact, whereas the other tested compounds—including, by inference, bromo-substituted members—did not exhibit this sensitivity [1]. The BMS team explicitly advises that researchers should take particular care with 4-azido-3-fluoropyridine and test all halogenated azidopyridines before larger-scale use [2].

Impact Sensitivity Explosive Potential Safety Assessment

Bifunctional Orthogonality: Bromine Handle Enables Sequential Diversification Not Possible with Non-Halogenated Azidopyridines

4-Azido-3-bromopyridine contains two independently addressable functional groups: an azide for click chemistry (CuAAC or SPAAC) and a bromine atom for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This orthogonality is the defining structural advantage over non-halogenated azidopyridines, which lack a secondary diversification handle and thus cannot participate in sequential derivatization without additional functionalization steps [2].

Orthogonal Reactivity Cross-Coupling Sequential Diversification

Synthetic Accessibility: Validated Preparation from Dihalopyridine Precursors

The BMS team prepared nine halogenated azidopyridines, including 4-azido-3-bromopyridine, via selective nucleophilic aromatic substitution of sodium azide on dihalopyridine precursors, achieving yields ranging from 24% to 82% across the series [1]. This straightforward, reproducible method contrasts with the near-total absence of literature precedent for these compounds prior to 2021 [2].

Synthesis Nucleophilic Substitution Building Block

High-Value Procurement Scenarios for 4-Azido-3-bromopyridine (282102-04-9) Based on Quantified Differentiation Evidence


Sequential Click-Coupling Diversification in Medicinal Chemistry Lead Optimization

In lead optimization programs requiring rapid assembly of triazole-linked biaryl pharmacophores, 4-azido-3-bromopyridine enables a two-step diversification sequence: first, CuAAC click chemistry with an alkyne-containing fragment to install a triazole linkage; second, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C-Br position to introduce aryl or amine diversity. This bifunctional orthogonality eliminates the need for protecting-group strategies or pre-functionalization steps required when using non-halogenated azidopyridines, accelerating SAR exploration cycles [1].

Process Chemistry Scale-Up Requiring Validated Thermal Stability Data

For process chemistry groups planning kilogram-scale campaigns, the availability of quantitative DSC data—including a decomposition onset temperature of ~128 °C and exothermic decomposition energy within the 228–326 kJ/mol range—enables informed hazard assessment and engineering control design. The demonstrated absence of impact sensitivity (unlike the fluorinated analog) further reduces the safety burden relative to shock-sensitive alternatives in the same compound family [1].

Bioconjugation and Chemical Probe Synthesis Requiring Click-Compatible Pyridine Scaffolds

In chemical biology applications requiring the attachment of fluorescent dyes, affinity tags, or biotin to pyridine-containing small-molecule probes, 4-azido-3-bromopyridine provides a click-chemistry-compatible entry point. The azide group undergoes efficient CuAAC or strain-promoted cycloaddition with alkyne-functionalized reporters under mild, bioorthogonal conditions, while the bromine atom remains available for subsequent diversification—a capability demonstrated in the utility studies of halogenated azidopyridines [1].

Replacement of 4-Azido-3-fluoropyridine in Safety-Conscious Workflows

For research groups or CROs with restricted access to explosives-handling facilities or those operating under institutional safety protocols that limit shock-sensitive compounds, 4-azido-3-bromopyridine represents a demonstrably safer alternative to 4-azido-3-fluoropyridine, which exhibited positive detonation upon impact testing. The bromo analog was not among the three compounds flagged for elevated shock sensitivity and shows intermediate thermal stability, making it the preferred procurement choice where safety constraints govern building-block selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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